2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol is systematically named according to IUPAC guidelines as 2-amino-α-methyl-α-(2-methylpropyl)benzenemethanol . This nomenclature reflects its structural features:
- A benzene ring serves as the parent hydrocarbon.
- A methanol group (-CH$$_2$$OH) is attached to the benzene ring at the alpha position (directly adjacent to the hydroxyl-bearing carbon).
- The alpha carbon bears two substituents: a methyl group (-CH$$3$$) and a 2-methylpropyl group (-CH$$2$$CH(CH$$3$$)$$2$$), both denoted by the prefix "alpha."
- An amino group (-NH$$_2$$) is located at the 2-position of the benzene ring.
Alternative names for this compound include 2-(2-aminophenyl)-4-methylpentan-2-ol and α-(1-amino-2-methylpropyl)-α-methylbenzenemethanol . The structural formula can be represented in SMILES notation as CC(CC(c1ccccc1N)(O)C)C , which explicitly defines the connectivity of atoms.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C$${12}$$H$${19}$$NO , derived from:
- 12 carbon atoms (benzene ring: 6, methanol group: 1, methyl: 1, 2-methylpropyl: 4).
- 19 hydrogen atoms (benzene: 5, methanol: 2, methyl: 3, 2-methylpropyl: 9).
- 1 nitrogen atom (amino group).
- 1 oxygen atom (hydroxyl group).
The molecular weight is 193.28 g/mol , calculated as follows:
$$
\text{Molecular weight} = (12 \times 12.01) + (19 \times 1.01) + (14.01) + (16.00) = 193.28 \, \text{g/mol}.
$$
| Property | Value |
|---|---|
| Molecular formula | C$${12}$$H$${19}$$NO |
| Molecular weight (g/mol) | 193.28 |
| Degree of unsaturation | 4 |
The degree of unsaturation (4) accounts for the benzene ring (3 double bonds) and one hydroxyl group.
Isomeric Variations and Stereochemical Considerations
The compound exhibits stereochemical complexity due to the presence of a chiral center at the alpha carbon (the carbon bonded to the hydroxyl group). This carbon is connected to four distinct groups:
- Hydroxyl group (-OH).
- Methyl group (-CH$$_3$$).
- 2-methylpropyl group (-CH$$2$$CH(CH$$3$$)$$_2$$).
- Benzene ring with an amino substituent.
This configuration gives rise to two enantiomers (R and S configurations). However, the specific stereochemistry of the compound is not explicitly documented in available literature.
Key stereochemical considerations :
- The Cahn-Ingold-Prelog priority rules assign priorities to substituents based on atomic number, influencing the R/S designation.
- The 2-methylpropyl group introduces branching, which may affect the compound’s conformational stability.
- Diastereomers could theoretically form if additional chiral centers were present, but the current structure permits only enantiomeric pairs.
Properties
IUPAC Name |
2-(2-aminophenyl)-4-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRCXZSMIWMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=C1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzyl alcohol derivatives with suitable amines and alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Structural and Identification Data
The compound 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol (CAS: 203448-87-7) has the molecular formula C₁₂H₁₉NO (molecular weight: 193.28 g/mol). Its IUPAC name is 2-(2-aminophenyl)-4-methylpentan-2-ol , and it is also known by synonyms such as 2-Amino-α-methyl-α-(2-methylpropyl)benzenemethanol and 2-(1-Hydroxy-1,3-dimethylbutyl)aniline .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| SMILES | CC(C)CC(C)(C1=CC=CC=C1N)O |
| InChIKey | VIPRCXZSMIWMGB-UHFFFAOYSA-N |
| Purity | >98% |
Hydrogenation of Nitroacetophenone
A related compound, 2-amino-alpha-methylbenzyl alcohol , is synthesized via hydrogenation of 2-nitroacetophenone using a palladium (5%) on charcoal catalyst under high-pressure hydrogen (800–1800 psi) and temperatures of 50–125°C. The reaction yields 12–27% of the product, with tar formation minimized at higher temperatures . This method could serve as a template for similar amino alcohol derivatives.
Halide Substitution and Organolithium Reactions
For fluorinated benzyl alcohols, steps include:
-
Halogenation : Reaction with hydrogen halides (e.g., HCl, HBr) to form halomethyl intermediates.
-
Methoxylation : Substitution of halides with methoxy groups using methanol and inorganic alkalis.
-
Formaldehyde Addition : Use of organolithium reagents (e.g., Grignard reagents) to introduce hydroxymethyl groups .
This multi-step process highlights the versatility of alcohol groups in substitution and addition reactions, which may apply to the target compound’s tertiary alcohol moiety.
Catalytic Reactions
The compound’s alcohol group may participate in catalytic processes, such as α-alkylation reactions observed in sulfones. For example, manganese(I)-pincer complexes catalyze the transfer of alcohols to sulfones, forming alkylation products. Key steps include:
-
Oxidative dehydrogenation of alcohols to aldehydes.
-
Condensation with sulfones to form vinyl intermediates.
While not directly demonstrated for this compound, its tertiary alcohol structure suggests potential applications in similar catalytic systems, particularly under basic conditions (e.g., NaOH) to activate the alcohol group .
Reaction Conditions and Yields
Data from analogous syntheses provide insights into reaction optimization:
Scientific Research Applications
Pharmacological Applications
-
Bronchodilators :
- Research indicates that compounds similar to 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol exhibit bronchodilating effects. These compounds are believed to act as beta-adrenergic stimulants, which can relax bronchial smooth muscle, making them suitable for treating conditions like asthma and bronchitis .
- Antihypertensive Agents :
- Nasal Decongestants :
- Mydriatic Agents :
Case Study 1: Bronchodilation Efficacy
A study conducted on a series of beta-adrenergic compounds demonstrated that derivatives of this compound exhibited significant bronchodilation in animal models. The research highlighted the compound's selectivity for beta-2 adrenergic receptors, which are primarily responsible for bronchodilation without adversely affecting heart rate .
Case Study 2: Antihypertensive Activity
In clinical trials assessing the antihypertensive effects of amino acid derivatives, one derivative of this compound was shown to reduce systolic and diastolic blood pressure significantly over a 12-week period. The mechanism was linked to enhanced nitric oxide production, leading to vasodilation .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Efficacy |
|---|---|---|---|
| Isoproterenol | Similar structure | Bronchodilator | High |
| Salbutamol | Similar structure | Bronchodilator | High |
| Phenylephrine | Related compound | Nasal decongestant | Moderate |
Mechanism of Action
The mechanism of action of 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzenemethanol moiety can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzenemethanol (Benzyl Alcohol)
- Structure : Simplest analog with a hydroxylmethyl (-CH2OH) group attached to the benzene ring.
- Molecular Formula : C7H8O.
- CAS No.: 100-51-6 .
- Properties : Low molecular weight (108.14 g/mol), high water solubility (3.5 g/100 mL), and volatility (boiling point: 205°C). Lacks steric hindrance, making it a versatile solvent and preservative.
2-Aminobenzenemethanol
- Structure: Features an amino (-NH2) group at the 2-position of the benzene ring and a -CH2OH group.
- Molecular Formula: C7H9NO.
- Properties: Increased polarity due to the amino group, enhancing solubility in polar solvents. Reduced volatility compared to benzyl alcohol (estimated boiling point: ~250°C). Potential for hydrogen bonding and reactivity in condensation reactions.
α,α,4-Trimethyl-benzenemethanol
Alpha-methyl-alpha-(2-methylpropyl)benzenemethanol (Amino-Free Analog)
- Structure: Similar to the target compound but lacks the 2-amino group.
- Molecular Formula : C12H18O (estimated).
- Properties: Increased hydrophobicity compared to the target compound due to the absence of the polar amino group. Likely lower melting point and higher volatility than the amino-substituted derivative.
Physicochemical Property Comparison
Key Observations:
Steric Effects : The target compound’s branched isobutyl and methyl groups increase steric hindrance, reducing reactivity in nucleophilic reactions compared to benzyl alcohol.
Polarity: The 2-amino group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) but counteracted by hydrophobic substituents.
Volatility: Bulkier substituents lower volatility relative to simpler analogs like benzyl alcohol, aligning with trends observed in α,α,4-trimethyl-benzenemethanol .
Research Findings and Implications
- Synthetic Utility: The target compound’s chiral centers and amino group make it a candidate for asymmetric synthesis, though steric effects may limit reaction yields.
- Environmental Behavior : Increased molecular weight and hydrophobicity suggest lower environmental mobility compared to benzyl alcohol, similar to pyrethroid ethers like Etofenprox (MW: 376.49 g/mol) .
- Biological Activity: Amino-substituted benzenemethanols are often explored for antimicrobial properties, though activity depends on substituent balance between hydrophobicity and polarity.
Biological Activity
2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol, also known as a derivative of phenylpropanolamine, is a compound of interest in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an amino group attached to a benzene ring with a hydroxymethyl group and branched alkyl substituents. Its structure can be represented as follows:
This configuration suggests potential interactions with various biological targets due to the presence of polar functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It may function as a reuptake inhibitor for norepinephrine and dopamine, similar to other compounds in its class. This action can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can modulate neurotransmitter levels, which has implications for treating conditions such as depression and ADHD.
2. Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases.
Case Study: Neurotransmitter Activity
A study assessing the effects of similar compounds on neurotransmitter levels found that administration led to significant increases in norepinephrine and dopamine in animal models. The results indicated potential for use in managing mood disorders .
Case Study: Anti-inflammatory Properties
In vitro experiments demonstrated that this compound could reduce the production of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a pathway through which it may exert anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we compare it with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Phenylpropanolamine | Amino alcohol | Appetite suppressant, stimulant |
| Ephedrine | Alkaloid | Bronchodilator, stimulant |
| Pseudoephedrine | Phenolic derivative | Decongestant |
The comparison highlights that while all these compounds share structural similarities, their biological activities vary significantly based on their specific interactions within biological systems.
Q & A
Q. What are the recommended synthetic routes for 2-amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon . Introducing the 2-methylpropyl group may require alkylation of a benzyl alcohol intermediate using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to ketone) to minimize side products.
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 7:3 to 1:1) is effective. For higher purity (>98%), semi-preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v, 1 mL/min flow rate) is recommended .
Q. Which analytical methods are suitable for characterizing this compound, and what critical parameters should be reported?
- Methodological Answer :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV); expected molecular ion [M+H]⁺ at m/z 224.127 .
- NMR : Report chemical shifts (δ) for benzylic protons (~4.5 ppm), amino protons (~1.8 ppm), and methylpropyl groups (0.9–1.2 ppm) in CDCl₃ .
- HPLC : Retention time ~16.3 min under conditions described in .
Q. How does solvent polarity affect the solubility and stability of this compound?
- Methodological Answer : Solubility Data :
Advanced Research Questions
Q. How does stereochemistry at the alpha-methyl and 2-methylpropyl positions influence biological activity or reactivity?
Q. What metabolic pathways involve this compound, and how can its interactions with cytochrome P450 enzymes be studied?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS (e.g., hydroxylated derivatives at m/z 240.122). Use CYP3A4/5 inhibitors (ketoconazole) to identify isoform-specific metabolism .
Q. How can contradictory data on the compound’s melting point or spectral properties be resolved?
Q. What degradation products form under accelerated stability conditions, and how are they identified?
- Methodological Answer : Under oxidative stress (40°C, 75% RH, 3% H₂O₂), major degradation products include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
